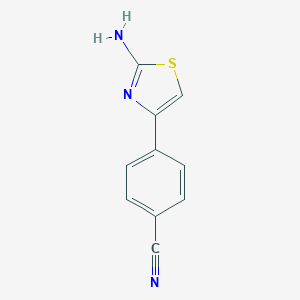
4-(2-Amino-1,3-thiazol-4-yl)benzonitrile
Cat. No. B112633
Key on ui cas rn:
436151-85-8
M. Wt: 201.25 g/mol
InChI Key: KKMZKOIZTSRIEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07595398B2
Procedure details


4-(2-Bromo-acetyl)-benzonitrile (2.9 g, 12.9 mmol) was combined with 1.0 g (12.9 mmol) of thiourea. This mixture was suspended in 60 mL of EtOH. To this suspension was added NaOAc (1.4 g, 16.8 mmol). This suspension was stirred at room temperature for 30 minutes. The solvent was evaporated under reduced pressure to yield the desired product.



Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][CH:6]=1)=O.[NH2:13][C:14]([NH2:16])=[S:15].CC([O-])=O.[Na+]>CCO>[NH2:16][C:14]1[S:15][CH:2]=[C:3]([C:5]2[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][CH:6]=2)[N:13]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.9 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)C1=CC=C(C#N)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(=S)N
|
Step Three
|
Name
|
|
|
Quantity
|
1.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)[O-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
This suspension was stirred at room temperature for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated under reduced pressure
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

